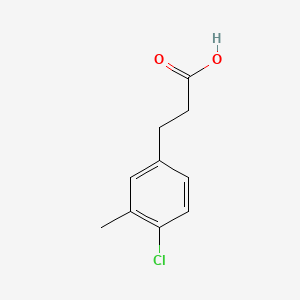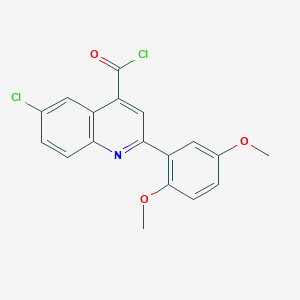
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride, also known as 8-CIPQ, is a chlorinated quinoline derivative and an important intermediate in the synthesis of a variety of pharmaceuticals. 8-CIPQ is a highly versatile compound and has been used in a wide range of applications, including organic synthesis and medicinal chemistry. 8-CIPQ is a key intermediate in the synthesis of many drugs, such as antifungals, antihistamines, and antivirals. It is also used in the synthesis of other compounds, such as dyes and fragrances.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride has applications in the synthesis of various polymers. Patel et al. (2005) describe the synthesis and characterization of copolymers using 8-quinolinyl methacrylate (a derivative of quinoline), highlighting their antimicrobial properties. These copolymers, created through free-radical polymerization, possess unique thermal properties and potential for various industrial applications (Patel et al., 2005).
Structural and Molecular Studies
The compound has been used in the design and synthesis of helical, quinoline-derived oligoamide foldamers. Jiang et al. (2003) explored the helical structures of oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, a closely related compound, in both solid and solution states. These studies contribute to the understanding of molecular architectures and their applications in nanotechnology (Jiang et al., 2003).
Chemical Transformations
Yamanaka, Egawa, and Sakamoto (1978) investigated the reactions of quinoline derivatives, focusing on the introduction of carbon functions to quinoline. They explored various reactions, including hydrogenation and treatment with phosphoryl chloride, to derive quinoline derivatives with specific side chains. This research offers insights into chemical transformations relevant to medicinal chemistry and organic synthesis (Yamanaka et al., 1978).
Application in Carbonic Anhydrase Inhibition
In a study by Thacker et al. (2019), 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, similar in structure to 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride, were synthesized and assayed for inhibitory activity against carbonic anhydrase isoforms. These findings are significant for developing new inhibitors for medical applications (Thacker et al., 2019).
Propiedades
IUPAC Name |
8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(22)24)15-4-3-5-17(21)19(15)23-18/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJACRAKWGBVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161304 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160255-90-2 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















